![molecular formula C22H30ClNO2 B1385351 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline CAS No. 1040687-16-8](/img/structure/B1385351.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline
Overview
Description
“N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline” is a chemical compound with the molecular formula C22H30ClNO2 and a molecular weight of 375.93 . It’s used for research purposes .
Physical and Chemical Properties The compound is a solid at room temperature . It has a predicted boiling point of 525.3°C and a predicted density of 1.1 g/cm3 .
Scientific Research Applications
Chemical Carcinogen Degradation : Modified anilines, similar to the compound , are involved in the biotransformation of certain chemical carcinogens. For instance, studies have shown that carcinogenic compounds can be transformed into metabolites like 4-chloro-2-hydroxyaniline, suggesting potential applications in cancer research or toxicology (Kolar & Schlesiger, 1975).
Hydrogen Peroxide Determination : Derivatives of N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline, which are structurally related to the compound, have been synthesized and assessed as potential hydrogen donors for the photometric determination of hydrogen peroxide. This indicates potential applications in analytical chemistry, especially in enzymatic assays (Tamaoku et al., 1982).
Crystallographic Studies : Compounds structurally similar to N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline have been studied for their crystal structures, which can provide insights into molecular interactions and properties relevant to materials science and pharmaceuticals (Su et al., 2013).
Spectroscopic and Theoretical Studies : Investigations into the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives, including the compound , can provide valuable information for the development of new materials and electronic devices (Finazzi et al., 2003).
Potential Pesticide Development : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which bear structural similarity to the compound, have been characterized for their potential as pesticides. This suggests possible applications in agriculture and pest control (Olszewska et al., 2011).
Magnetic Properties in Polymers : Research on n-alkyl group-substituted derivatives of poly(m-aniline), including compounds similar to N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline, has explored their magnetic properties. This has implications for the development of organic ferromagnetic polymers (Ito et al., 1995).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2/c1-4-5-6-7-13-25-20-10-8-19(9-11-20)24-12-14-26-21-15-17(2)22(23)18(3)16-21/h8-11,15-16,24H,4-7,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALTHIEVVBMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)


![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
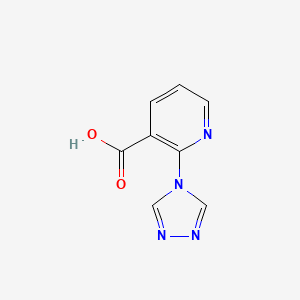
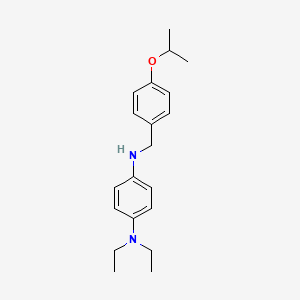
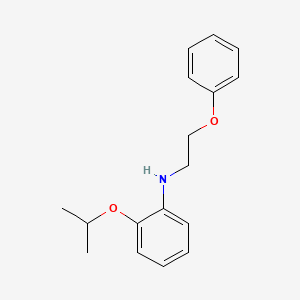
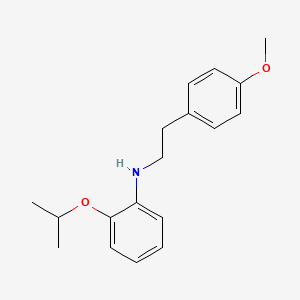
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)

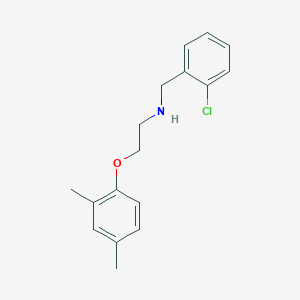

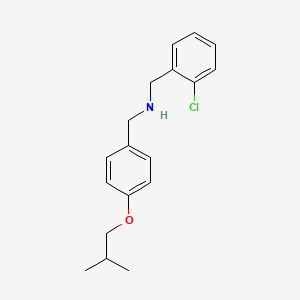
![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)